molecular formula C10H11ClN2 B8548238 7-chloro-2-ethyl-3-methyl-1H-pyrrolo[2,3-c]pyridine

7-chloro-2-ethyl-3-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8548238
M. Wt: 194.66 g/mol
InChI Key: FCKSZGMPSBCKJU-UHFFFAOYSA-N
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Patent
US07662832B2

Procedure details

A solution of N-(2-chloropyridin-3-yl)-N′-(1-ethylpropylidene)-hydrazine (1.3 g, 6.1 mmol) prepared in Step 2 in diphenyl ether was stirred for 3 hours at 300□. The reaction mixture was cooled to room temperature and then purified with silica gel column chromatography to give 850 mg of the titled compound as a pale yellow solid. (Yield: 72%).
Name
N-(2-chloropyridin-3-yl)-N′-(1-ethylpropylidene)-hydrazine
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH:8]N=C(CC)CC)=[CH:6][CH:5]=[CH:4][N:3]=1>C1(OC2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[C:5]([CH3:4])=[C:6]([CH2:7][CH3:2])[NH:8][C:7]=12

Inputs

Step One
Name
N-(2-chloropyridin-3-yl)-N′-(1-ethylpropylidene)-hydrazine
Quantity
1.3 g
Type
reactant
Smiles
ClC1=NC=CC=C1NN=C(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified with silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=CC=C2C1NC(=C2C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 143.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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